

An In-depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzoic acid

CAS No.: 61227-25-6

Cat. No.: B1612135

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This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **5-Hydroxy-2-methoxybenzoic acid**, a key bifunctional building block for researchers in organic synthesis and pharmaceutical development.

Introduction: A Versatile Scaffold in Chemical Synthesis

5-Hydroxy-2-methoxybenzoic acid (CAS No. 61227-25-6) is a substituted benzoic acid derivative of significant interest in medicinal and materials chemistry.^[1] Its structure incorporates three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a methoxy ether. This unique arrangement makes it a valuable precursor for creating more complex molecules and novel active pharmaceutical ingredients (APIs). The interplay of these groups governs its reactivity and physicochemical properties, offering multiple avenues for chemical modification.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The properties of **5-Hydroxy-2-methoxybenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	61227-25-6	[1]
Molecular Formula	C ₈ H ₈ O ₄	[1]
Molecular Weight	168.15 g/mol	[1]
Melting Point	155 °C	
Boiling Point	379.5 °C	
SMILES	<chem>COC1=C(C=C(C=C1)O)C(=O)O</chem>	[1]
InChI Key	FXMQSVMVTHLCSF-UHFFFAOYSA-N	
Purity	≥98% (Typical)	[1][2]
Appearance	Off-white solid	
Storage	2°C - 8°C, under nitrogen	[1]

Acidity (pKa): The precise experimental pKa value for **5-Hydroxy-2-methoxybenzoic acid** is not readily available in the cited literature. However, its acidity can be understood by considering the electronic effects of its substituents on the carboxylate conjugate base. The methoxy group (-OCH₃) at the ortho position can exert a destabilizing electron-donating resonance effect, while the hydroxyl group (-OH) at the para position to the methoxy group also acts as an electron-donating group. Generally, electron-donating groups destabilize the conjugate base, making the acid less acidic (higher pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3] Conversely, the ortho-hydroxyl group in salicylic acid makes it significantly more acidic than benzoic acid due to intramolecular hydrogen bonding that stabilizes the conjugate base. Given these competing factors, the pKa would be influenced by a complex interplay of inductive and resonance effects.

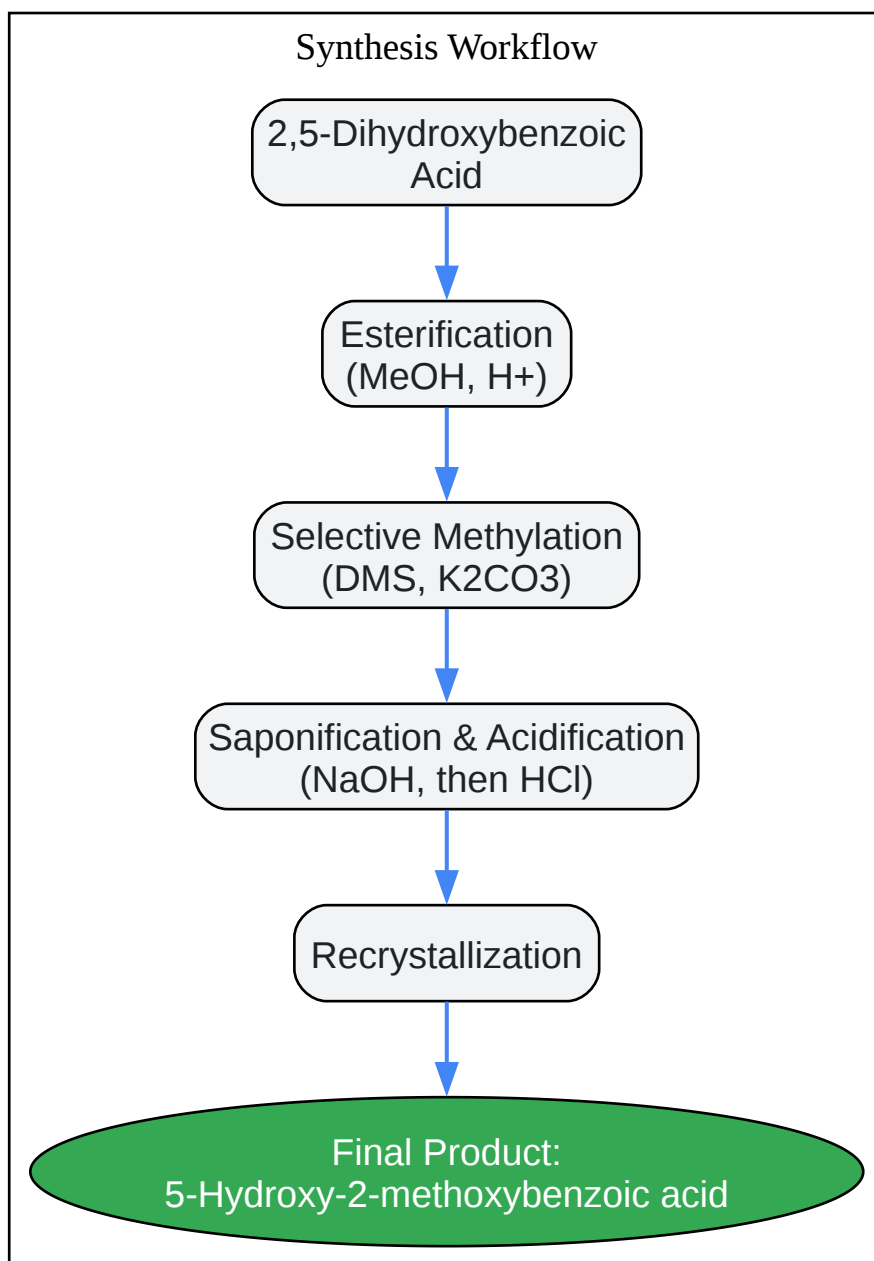
Synthesis and Purification

While multiple synthetic routes are possible, a common approach to synthesizing substituted methoxybenzoic acids involves the methylation of the corresponding hydroxybenzoic acid precursor.^[4] Below is a representative protocol for laboratory-scale synthesis.

Experimental Protocol: Representative Synthesis

Principle: This procedure outlines a plausible synthesis via selective methylation of a dihydroxybenzoic acid precursor. The choice of methylating agent and base is critical to control the regioselectivity.

- **Precursor Preparation:** Start with a suitable dihydroxybenzoic acid, such as 2,5-dihydroxybenzoic acid (gentisic acid).
- **Selective Protection (if necessary):** The carboxylic acid may be protected as an ester (e.g., methyl ester) to prevent side reactions. This can be achieved via Fischer esterification using methanol and a catalytic amount of strong acid.
- **Methylation:** Dissolve the protected precursor in a suitable polar aprotic solvent (e.g., acetone, DMF). Add a weak base, such as potassium carbonate (K_2CO_3), to deprotonate the more acidic phenolic hydroxyl group. Add a methylating agent, like dimethyl sulfate or methyl iodide, dropwise at a controlled temperature. The reaction is typically stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- **Work-up and Hydrolysis:** After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting ester is then hydrolyzed back to the carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous NaOH followed by acidification with HCl).
- **Purification:** The crude **5-Hydroxy-2-methoxybenzoic acid** is then purified. This is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

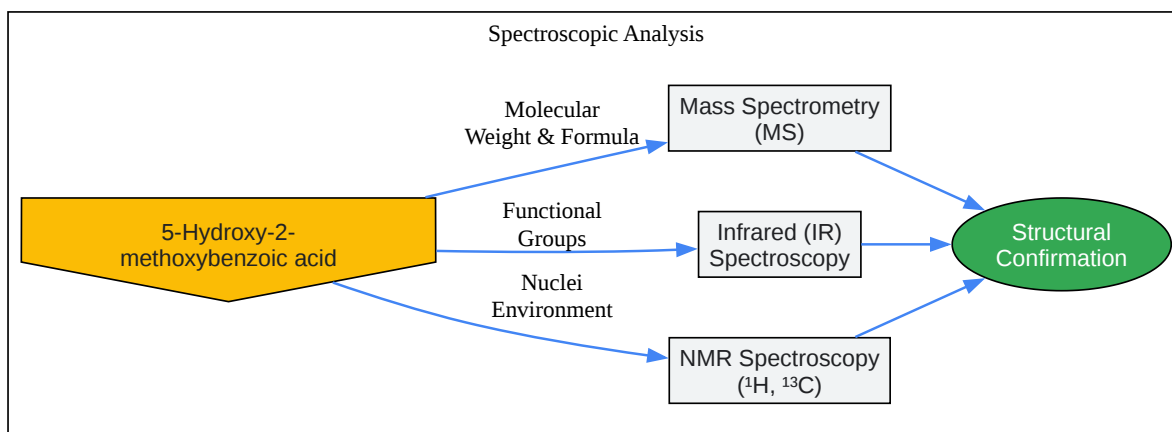


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Caption: A representative workflow for the synthesis of **5-Hydroxy-2-methoxybenzoic acid**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral features are outlined below.



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Caption: Key spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The three aromatic protons will appear as complex multiplets or doublets in the aromatic region (~6.5-7.5 ppm). The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.8-4.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and the phenolic hydroxyl proton will also be a broad singlet, its position being solvent-dependent.
- ¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). The six aromatic carbons will resonate in the 110-160 ppm range, and the methoxy carbon will appear around 55-60 ppm.

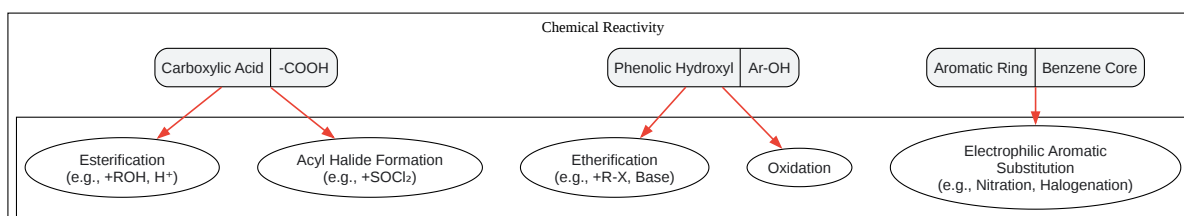
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

- A very broad absorption band is expected in the range of 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5]
- A sharp, strong absorption peak around 1680-1710 cm^{-1} corresponds to the C=O (carbonyl) stretching of the carboxylic acid.[5]
- A broad band for the phenolic O-H stretch will appear around 3200-3600 cm^{-1} .
- C-O stretching vibrations for the ether and carboxylic acid will be visible in the 1210-1320 cm^{-1} region.[5]
- Aromatic C=C stretching bands will appear in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M^+) peak corresponding to the molecular weight of the compound ($m/z = 168$). Common fragmentation patterns would include the loss of a hydroxyl radical ($\text{M}-17$), a methoxy radical ($\text{M}-31$), and a carboxyl group ($\text{M}-45$).

Chemical Reactivity and Stability

The reactivity of **5-Hydroxy-2-methoxybenzoic acid** is dictated by its three functional groups.



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Caption: Primary reaction sites of **5-Hydroxy-2-methoxybenzoic acid**.

- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification with alcohols under acidic conditions, and conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂).
- **Phenolic Hydroxyl Group:** The hydroxyl group can be alkylated to form ethers or acylated to form esters. It is also susceptible to oxidation under strong oxidizing conditions.
- **Aromatic Ring:** The ring is "activated" towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. These groups are ortho-, para-directing. Therefore, electrophiles are likely to substitute at the C4 and C6 positions.

Stability and Storage: The compound should be stored in a cool, dry place, typically between 2°C and 8°C, and under an inert atmosphere like nitrogen to prevent oxidation, particularly of the phenolic hydroxyl group.^[1] It is incompatible with strong oxidizing agents.

Applications in Research and Drug Development

Hydroxybenzoic acid derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.^{[6][7]}

- **Pharmaceutical Scaffolding:** **5-Hydroxy-2-methoxybenzoic acid** serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value. Its multiple functional groups allow for the systematic modification and optimization of lead compounds in drug discovery programs.
- **Bioactive Potential:** Derivatives of hydroxybenzoic acids are known to exhibit a range of biological effects. For instance, p-hydroxybenzoic acid and its relatives are studied for their antioxidant and anti-inflammatory actions.^{[6][8]} 5-amino-2-hydroxybenzoic acid (mesalamine), a related structure, is an established anti-inflammatory drug.^[9] This suggests that molecules derived from the **5-hydroxy-2-methoxybenzoic acid** scaffold could be explored for similar activities.
- **Materials Science:** Certain salicylic acid derivatives have found use as specialized matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Conclusion

5-Hydroxy-2-methoxybenzoic acid is a functionally rich aromatic compound with significant potential as a building block in synthetic chemistry. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective utilization in the laboratory. This guide provides the foundational technical knowledge required for researchers and drug development professionals to harness the synthetic versatility of this important chemical intermediate.

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